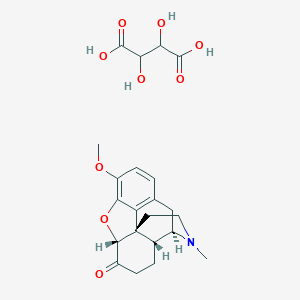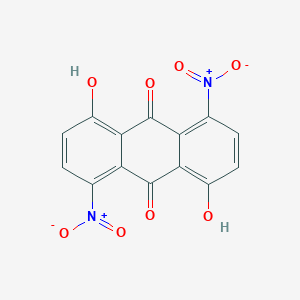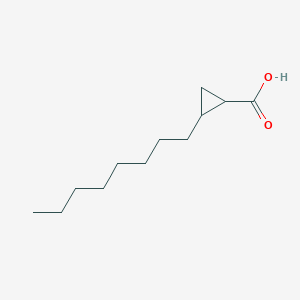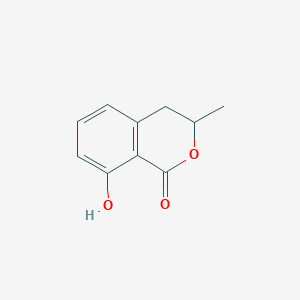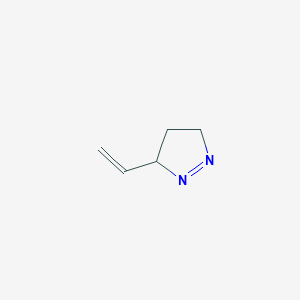
1,3-Dichloropropane
Overview
Description
1,3-Dichloropropane is a colorless, flammable liquid with a mild, sweet odor. It is a member of the chlorinated hydrocarbon family and is used as a solvent, in the manufacture of plastics, and as a fuel additive. It has been studied for its potential use in a variety of industrial and scientific applications.
Scientific Research Applications
Nephrotoxicity and Acute Toxicity : 1,2-Dichloropropane (1,2-D), closely related to 1,3-Dichloropropane, has been identified as causing liver damage, renal failure, hemolytic anemia, and disseminated intravascular coagulation. Acute tubular necrosis in the kidneys is a specific effect of its toxicity (Trevisan et al., 1988).
Thermodynamic Properties : Research on the this compound + n-dodecane system has explored its second-order excess derivatives, such as isentropic compressibilities and isobaric thermal expansivities, which are critical for understanding the behavior of this compound in various temperature and composition ranges (González-Salgado et al., 2002).
Food Safety : The presence of this compound-2-ol in food matrices, particularly in soy sauce, has been a subject of study. High-performance liquid chromatography (HPLC) has been applied for its quantitative determination, indicating the relevance of monitoring toxicants in foodstuffs (Kowalski et al., 2003).
Environmental Biodegradation : Methylosinus trichosporium OB3b, expressing soluble methane monooxygenase, has been studied for its ability to biotransform chlorinated propanes, including this compound. This research is significant for understanding the biodegradation of environmental pollutants (Bosma & Janssen, 1998).
Conformational Behavior : Monte Carlo simulations have been used to study the conformational behavior of this compound in solution, providing insights into the structural and energetic aspects of this compound (Madurga et al., 2000).
Groundwater Monitoring : Extensive monitoring programs in the EU have focused on 1,3-dichloropropene (closely related to this compound) and its metabolites in groundwater, emphasizing the importance of understanding the environmental fate of such compounds (Terry et al., 2008).
Groundwater Contamination : Studies have also been conducted to predict future concentrations of 1,2-dichloropropane (a component of 1,3-dichloropropene) in groundwater, highlighting concerns about soil disinfection agents contaminating water sources (Beugelink, 1989).
Modeling Emissions : Research has focused on modeling the emissions of 1,3-dichloropropene based on various soil conditions and applicator practices, relevant for understanding and mitigating its environmental impact (Brown et al., 2019).
Soil Microbiology : The impact of DD (a mixture of 1,3-dichloropropene and 1,2-dichloropropane) on soil microorganisms has been investigated, showing effects on bacteria, actinomycetes, fungi, and nitrogen-fixing organisms (Abd-el-Malek et al., 2008).
Atmospheric Reactions : The atmospheric lifetimes and reaction mechanisms of 1,3-dichloropropene isomers have been studied, providing data on their environmental persistence and breakdown products (Tuazon et al., 1984).
Electrochemical Reduction : The electrochemical reduction of this compound for decontamination purposes has been explored, offering potential methods for remediating contaminated environments (Fontmorin et al., 2014).
Soil Fumigation : Studies on the degradation of 1,3-dichloropropene and related compounds in soil have been conducted, essential for understanding the environmental fate of nematicides (Roberts & Stoydin, 1976).
Model Simulation of Volatilization : Modeling studies on the volatilization and transport of 1,3-dichloropropene in field soil have been performed, critical for assessing its environmental impact and guiding application methods (Wang et al., 2000).
Gas Chromatography for Detection : Improved methods for determining 3-chloropropane-1,2-diol and 2-chloropropane-1,3-diol in foods have been developed using gas chromatography with mass spectrometric detection, important for food safety monitoring (Meierhans et al., 1998).
ESR Spectra and Radical Cation Structure : Electron spin resonance (ESR) studies have been conducted on the radical cations of this compound, providing insights into its chemical structure and reactivity (Hasegawa et al., 1989).
Dosage Values in Agricultural Fumigation : Research on the movement of 1,3-dichloropropene nematicides in various field situations has been carried out to understand the optimal dosages and soil interactions (Mckenry & Thomason, 1976).
Mechanism of Action
Target of Action
1,3-Dichloropropane (1,3-DCP) is primarily used in agriculture as a soil fumigant and nematicide . Its main targets are soil-borne pests, including microscopic worms called nematodes . By eliminating these pests, 1,3-DCP helps to protect crops and improve agricultural yield .
Mode of Action
It is known that 1,3-dcp is a direct-acting mutagen . This suggests that it may interact with the DNA of its targets, leading to mutations that can disrupt normal cellular functions and result in the death of the pests .
Biochemical Pathways
The degradation of 1,3-DCP in the environment, particularly in groundwater or other anoxic/reducing conditions, is primarily through reductive dechlorination . This process involves the removal of chlorine atoms from the compound, which is facilitated by certain microorganisms present in the soil . The end products of this degradation process are less chlorinated compounds, which are generally less toxic and more easily degraded .
Pharmacokinetics
1,3-DCP is a volatile organic compound that is feebly soluble in water and evaporates easily . It is quickly broken down in air, usually within several days . Some of the 1,3-DCP in soil and water will evaporate into the air, while the rest will be broken down through biodegradation pathways and hydrolysis
Result of Action
The primary result of 1,3-DCP action is the control of nematodes and other soil-borne pests, thereby protecting crops and improving agricultural yield . Exposure to 1,3-dcp can also have harmful effects on non-target organisms, including humans . Acute exposure can cause mucous membrane irritation, chest pain, and breathing difficulties . Chronic exposure may result in skin sensitization and damage to the nasal mucosa and urinary bladder .
Action Environment
The action of 1,3-DCP is influenced by various environmental factors. For instance, its volatility and solubility affect its distribution in the environment and its availability to target pests . The presence of certain soil microorganisms can also influence the degradation of 1,3-DCP and thus its persistence in the environment . Regulations have been put in place to mitigate the potential risks from 1,3-DCP to non-occupational bystanders and to reduce its emissions as a volatile organic compound .
Safety and Hazards
1,3-Dichloropropane is highly flammable . It can cause skin irritation, serious eye irritation, and is harmful if swallowed or inhaled . It is recommended to avoid ingestion and inhalation, and to use personal protective equipment when handling this chemical . It is also recommended to avoid open flames, hot surfaces, and sources of ignition .
Biochemical Analysis
Biochemical Properties
1,3-Dichloropropane is a halogenated aliphatic compound that is moderately or very reactive . It can react with some metals to form dangerous products
Cellular Effects
It has been reported that exposure to this compound by inhalation or gavage for 2 years did not induce cholangiocarcinoma (CCA) in mice and rats .
Molecular Mechanism
It is known that halogenated aliphatic compounds like this compound can undergo reductive dechlorination in environments with relatively anoxic and/or reducing conditions
Temporal Effects in Laboratory Settings
It is known that this compound is a volatile organic compound , suggesting that it may have stability and degradation characteristics typical of such compounds.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, acute animal tests in rats, mice, and rabbits have demonstrated this compound to have moderate acute toxicity from inhalation, moderate to high acute toxicity from oral exposure, and high acute toxicity from dermal exposure .
Metabolic Pathways
It is known that cytochrome P450-dependent oxidation and glutathione (GSH)-dependent conjugation are the primary routes of metabolism of haloalkanes .
Transport and Distribution
The distribution of this compound in soil compartments is dependent on the vapor pressure, diffusion coefficient, temperature, and moisture content of the soil .
Subcellular Localization
It is known that this compound is a volatile organic compound , suggesting that it may have the ability to cross cell membranes and localize in various subcellular compartments.
properties
IUPAC Name |
1,3-dichloropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6Cl2/c4-2-1-3-5/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRUOJUYPBUZOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl2H6, Array, C3H6Cl2 | |
| Record name | 1,3-DICHLOROPROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8526 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,3-DICHLOROPROPANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0724 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022004 | |
| Record name | 1,3-Dichloropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
1,3-dichloropropane is a colorless watery liquid with a sweet odor. Sinks in water. Produces irritating vapor. (USCG, 1999), Liquid, Colorless liquid with a sweet odor; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
| Record name | 1,3-DICHLOROPROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8526 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Propane, 1,3-dichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Dichloropropane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2794 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1,3-DICHLOROPROPANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0724 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
248.7 °F at 760 mmHg (USCG, 1999), 120.4 °C @ 760 mm Hg, 120 °C | |
| Record name | 1,3-DICHLOROPROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8526 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,3-DICHLOROPROPANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5482 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,3-DICHLOROPROPANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0724 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
70 °F (est.) (USCG, 1999), 16 °C, 16 °C o.c. | |
| Record name | 1,3-DICHLOROPROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8526 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,3-Dichloropropane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2794 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1,3-DICHLOROPROPANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0724 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Sol in benzene, chloroform, alcohol, ether, In water, 2.75X10+3 mg/l @ 25 °C, Solubility in water, g/100ml at 20 °C: 0.3 | |
| Record name | 1,3-DICHLOROPROPANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5482 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,3-DICHLOROPROPANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0724 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.1878 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1876 @ 20 °C/4 °C, Relative density (water = 1): 1.19 | |
| Record name | 1,3-DICHLOROPROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8526 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,3-DICHLOROPROPANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5482 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,3-DICHLOROPROPANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0724 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
3.90 (air= 1), Relative vapor density (air = 1): 3.9 | |
| Record name | 1,3-DICHLOROPROPANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5482 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,3-DICHLOROPROPANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0724 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
18.2 [mmHg], 18.2 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 2.4 | |
| Record name | 1,3-Dichloropropane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2794 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1,3-DICHLOROPROPANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5482 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,3-DICHLOROPROPANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0724 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Colorless liquid | |
CAS RN |
142-28-9 | |
| Record name | 1,3-DICHLOROPROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8526 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,3-Dichloropropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dichloropropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-DICHLOROPROPANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6204 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propane, 1,3-dichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Dichloropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dichloropropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.029 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-DICHLOROPROPANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJ1HQ2GUCP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,3-DICHLOROPROPANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5482 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,3-DICHLOROPROPANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0724 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-147.1 °F (USCG, 1999), -99.5 °C, -99 °C | |
| Record name | 1,3-DICHLOROPROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8526 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,3-DICHLOROPROPANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5482 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,3-DICHLOROPROPANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0724 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1,3-dichloropropane?
A1: this compound has the molecular formula C3H6Cl2 and a molecular weight of 112.99 g/mol.
Q2: Are there any spectroscopic data available for this compound?
A2: Yes, various spectroscopic techniques have been used to characterize this compound. Raman spectroscopy revealed its conformational equilibrium between trans-gauche and gauche-gauche conformations, influenced by temperature, pressure, and solvent. [] Electron spin resonance (ESR) spectroscopy, coupled with CNDO/2 calculations, provided insights into the structure of its radical cation. [] Infrared and Raman spectroscopy were employed to analyze the conformational equilibrium of 2-(chloromethyl)-2-methyl-1,3-dichloropropane, a related compound. []
Q3: How does the structure of this compound relate to its reactivity?
A3: The presence of two chlorine atoms on the terminal carbons of the propane chain contributes to this compound's reactivity. This structure allows for reactions like dehydrochlorination, where the molecule loses HCl molecules, as observed in its conversion over silica−alumina catalysts. [] It also facilitates nucleophilic substitution reactions, where a nucleophile can attack the carbon atoms bonded to chlorine. []
Q4: What is the solubility of this compound?
A4: this compound exhibits limited solubility in water. Enthalpy of solution studies at various temperatures provide insight into its interaction with water molecules. []
Q5: How does the structure of this compound influence its behavior in mixtures?
A5: Studies on binary mixtures of this compound with various solvents provide insights into its behavior. Excess molar volume measurements reveal that its mixtures with cyclopentanone, cyclohexanone, and some chloroalkanes deviate from ideal behavior. [, , ] These deviations are attributed to factors like differences in size and shape of the molecules, as well as intermolecular interactions such as dipole-dipole interactions and hydrogen bonding. [, , ]
Q6: Has this compound been used in the synthesis of other compounds?
A6: Yes, this compound serves as a versatile building block in organic synthesis. It acts as an alkylating agent in the synthesis of 1,1-cyclobutanedimethanol dimethyl ether, a component of polypropylene catalysts. [] It is also a key reagent in the preparation of 1,3-bis(1-phenyl-1H/-tetrazol-5-ylthio)propane, a compound with potential applications in materials science. [] Moreover, it is used in the synthesis of 1,3-dithiocycloheptane through reaction with sodium thiosulfate and an aldehyde, highlighting its utility in forming cyclic sulfide compounds. []
Q7: What are the toxicological properties of this compound?
A7: this compound exhibits toxicity in animal models. In rats, both subacute and subchronic oral administration resulted in adverse effects, particularly on the liver and kidneys, including increases in organ weight and histopathological changes. [] These findings highlight the potential health risks associated with this compound exposure.
Q8: What is the environmental impact of this compound?
A8: this compound is considered an environmental contaminant. Its presence in groundwater raises concerns due to its potential carcinogenicity and resistance to natural attenuation. [, ] Studies have investigated its degradation pathways, including hydrolysis, elimination, and reduction by zerovalent iron and zinc. [] Research also focuses on the effectiveness of ozonation and advanced oxidation processes in removing this compound from water. []
Q9: Are there any known cases of this compound contamination in drinking water?
A9: Yes, studies have reported the detection of this compound in drinking water samples. In a study conducted in a rural area of Jiangsu Province, China, this compound was detected in drinking water sources, raising concerns about potential health risks to the population. []
Q10: Can microorganisms degrade this compound?
A10: Research indicates that certain microorganisms can mediate the dehalogenation of this compound. For instance, a 1-chlorobutane-utilizing bacterium, strain m l5-3, demonstrated the ability to convert this compound to 3-chloropropionic acid under aerobic conditions. [] This finding suggests a potential role for bioremediation strategies in mitigating this compound contamination.
Q11: What analytical techniques are used to determine this compound?
A11: Several analytical techniques are employed for this compound analysis. Gas chromatography, often coupled with mass spectrometry (GC-MS), is commonly used for its detection and quantification in various matrices, including water, food, and environmental samples. [, , , ] High-performance liquid chromatography (HPLC) methods, utilizing UV or fluorescence detection, have also been explored for its determination in food matrices. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

